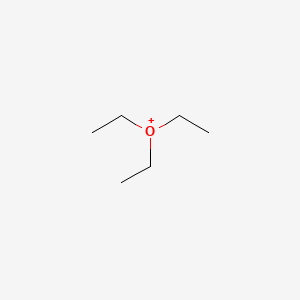

Triethyloxonium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C6H15O+ |

|---|---|

分子量 |

103.18 g/mol |

IUPAC 名称 |

triethyloxidanium |

InChI |

InChI=1S/C6H15O/c1-4-7(5-2)6-3/h4-6H2,1-3H3/q+1 |

InChI 键 |

DWCSXQCXXITVKE-UHFFFAOYSA-N |

规范 SMILES |

CC[O+](CC)CC |

产品来源 |

United States |

Foundational & Exploratory

Triethyloxonium Tetrafluoroborate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the properties, reactivity, and handling of a powerful ethylating agent.

Triethyloxonium tetrafluoroborate (B81430), often referred to as Meerwein's reagent, is a potent and versatile electrophilic ethylating agent widely employed in organic synthesis. Its high reactivity makes it particularly useful for the ethylation of a broad range of nucleophiles, including those that are weakly reactive. This technical guide provides a detailed overview of the core properties, reactivity, and experimental protocols associated with this compound tetrafluoroborate, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties

This compound tetrafluoroborate is a white crystalline solid that is commercially available, typically stabilized with a small amount of diethyl ether. It is sensitive to moisture and should be handled under anhydrous conditions to prevent decomposition.[1][2]

| Property | Value | Source |

| Chemical Formula | C₆H₁₅BF₄O | [3] |

| Molecular Weight | 189.99 g/mol | [3] |

| Melting Point | 91-92 °C (decomposes) | [2][4] |

| Density | 1.328 g/mL at 25 °C | [5] |

| Solubility | Soluble in dichloromethane (B109758); reacts with water. | [4][5][6] |

| Appearance | White to light yellow crystalline powder. | [5] |

Spectral Data:

Reactivity and Synthetic Applications

This compound tetrafluoroborate is a powerful Sₙ2 alkylating agent, capable of delivering an ethyl group to a wide variety of nucleophilic functional groups. Its reactivity stems from the highly electrophilic nature of the ethyl group attached to the positively charged oxygen atom. Reactions are typically carried out in inert, anhydrous solvents such as dichloromethane at or below room temperature.[6]

Key Reactions:

-

Ethylation of Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenols, can be efficiently converted to their corresponding ethyl ethers.[6][7]

-

Esterification of Carboxylic Acids: Carboxylic acids are readily converted to ethyl esters under mild conditions, providing an alternative to traditional acid-catalyzed esterification methods.[4]

-

Alkylation of Amides and Lactams: Amides and lactams can be O-ethylated to form imidate salts, which are versatile synthetic intermediates. These can be hydrolyzed to esters and amines or further reacted to form other functional groups.[2][6]

-

S-Alkylation of Sulfides and Thiols: Sulfides and thiols are excellent nucleophiles and react readily with this compound tetrafluoroborate to form sulfonium (B1226848) salts.[2][6]

-

N-Alkylation of Amines: Primary, secondary, and tertiary amines can be ethylated to form the corresponding ammonium (B1175870) salts.[8]

-

Reaction with Ethers and Epoxides: Ethers can be alkylated to form trialkyloxonium salts. Epoxides undergo ring-opening reactions when treated with Meerwein's reagent.[2][6]

The general mechanism for ethylation involves the nucleophilic attack of the substrate on one of the ethyl groups of the this compound cation, with diethyl ether serving as the leaving group.

Detailed Experimental Protocols

The following are representative experimental procedures for the synthesis of this compound tetrafluoroborate and its use in common ethylation reactions.

Synthesis of this compound Tetrafluoroborate

This procedure is adapted from Organic Syntheses.[2]

Materials:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Epichlorohydrin

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane

Procedure:

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with boron trifluoride diethyl etherate and anhydrous diethyl ether under a nitrogen atmosphere.

-

Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is then cooled, and the crystalline product is isolated by filtration under a blanket of nitrogen.

-

The solid is washed with anhydrous diethyl ether and dried under vacuum to yield this compound tetrafluoroborate as a white solid.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 5. This compound tetrafluoroborate | 368-39-8 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. homework.study.com [homework.study.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Synthesis and discovery of trialkyloxonium salts

An In-depth Technical Guide to the Synthesis and Discovery of Trialkyloxonium Salts

Introduction: Discovery and Significance

Trialkyloxonium salts, commonly known as Meerwein salts, are a class of powerful alkylating agents renowned for their high reactivity towards a wide range of nucleophiles.[1][2] Their discovery by Hans Meerwein marked a significant advancement in synthetic organic chemistry, providing a potent tool for the alkylation of weakly nucleophilic substrates.[1][3][4][5] These compounds are characterized by a positively charged, trivalent oxygen atom, rendering them highly electrophilic.[2][6] This guide provides a comprehensive overview of the synthesis, properties, and key experimental procedures for these versatile reagents, tailored for researchers in chemistry and drug development.

Trialkyloxonium salts are considered hard electrophiles and are part of a broader class of reagents known as "super-electrophiles," which exhibit significantly enhanced reactivity compared to traditional electrophiles.[7][8][9][10][11] Their utility is demonstrated in their ability to alkylate a vast array of functional groups, including ethers, amides, lactones, sulfides, and ketones.[1][12] The most commonly employed members of this class are trimethyloxonium (B1219515) tetrafluoroborate (B81430) and triethyloxonium tetrafluoroborate.[13][2]

Properties and Handling

Trialkyloxonium salts are typically white, crystalline solids.[13][2][14] They are highly reactive and require careful handling.

-

Stability and Storage : These salts are sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended) to prevent hydrolysis.[2][14][15] this compound tetrafluoroborate is notably more hygroscopic than its trimethyl counterpart.[2][14] While they can be handled in the air for brief periods, prolonged exposure should be avoided.[1][2][14]

-

Solubility : They are soluble in polar organic solvents such as dichloromethane (B109758) and liquid sulfur dioxide.[1][3]

-

Counterions : The most common counterion is tetrafluoroborate (BF₄⁻). Salts with other non-nucleophilic anions, such as hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻), are also known.[14] These latter salts tend to be less sensitive to decomposition but are generally more difficult to prepare.[2][14]

Data Summary

Quantitative data for the most common trialkyloxonium salts are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Common Trialkyloxonium Salts

| Compound Name | Cation Formula | Anion | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Trimethyloxonium Tetrafluoroborate | [(CH₃)₃O]⁺ | BF₄⁻ | C₃H₉BF₄O | 147.91 | 141–143 (dec.) |

| This compound Tetrafluoroborate | [(CH₃CH₂)₃O]⁺ | BF₄⁻ | C₆H₁₅BF₄O | 189.99 | 91–92 (dec.) |

| Trimethyloxonium Hexafluorophosphate | [(CH₃)₃O]⁺ | PF₆⁻ | C₃H₉F₆OP | 206.07 | N/A |

| This compound Hexafluorophosphate | [(CH₃CH₂)₃O]⁺ | PF₆⁻ | C₆H₁₅F₆OP | 248.15 | N/A |

Data sourced from[1][3][16][17][18]

Synthesis of Trialkyloxonium Salts

The most general and convenient method for preparing trialkyloxonium salts involves the reaction of a dialkyl ether with a Lewis acid in the presence of an epoxide, typically epichlorohydrin (B41342).[1][3][15][19]

General Reaction Mechanism

The synthesis proceeds through the initial formation of a mixed trialkyloxonium ion. The Lewis acid (e.g., BF₃) activates the epoxide, which is then attacked by the dialkyl ether. The resulting intermediate serves as an electrophile for a second molecule of the dialkyl ether, leading to the formation of the desired symmetric trialkyloxonium salt.[13][14]

Caption: General mechanism for trialkyloxonium salt synthesis.

Table 2: Typical Reaction Conditions for Synthesis

| Product | Key Reactants | Solvent | Temperature | Yield |

| Trimethyloxonium Tetrafluoroborate | Dimethyl ether, Boron trifluoride diethyl etherate, Epichlorohydrin | Dichloromethane | -20°C to Room Temp. | ~75% |

| This compound Tetrafluoroborate | Diethyl ether, Boron trifluoride diethyl etherate, Epichlorohydrin | Diethyl ether | Reflux | 85-95% |

Detailed Experimental Protocols

The following protocols are adapted from established procedures, primarily from Organic Syntheses, and represent reliable methods for laboratory-scale preparation.

Synthesis of Trimethyloxonium Tetrafluoroborate

This procedure is based on the reaction of boron trifluoride with epichlorohydrin in the presence of dimethyl ether.[1]

Reagents:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂): 38.4 g (0.271 mole)

-

Dichloromethane (CH₂Cl₂), anhydrous: 80 mL

-

Dimethyl ether (Me₂O), dry: ~190 mL (condensed)

-

Epichlorohydrin: 28.4 g (0.307 mole)

-

Diethyl ether, anhydrous (for washing)

Procedure:

-

A 500-mL, three-necked flask is equipped with a mechanical stirrer, a Dewar condenser cooled with a dry ice/acetone mixture, and a gas inlet tube. The system is maintained under a dry nitrogen atmosphere.

-

Charge the flask with 80 mL of dichloromethane and 38.4 g of boron trifluoride diethyl etherate.

-

Cool the flask and condense approximately 190 mL of dry dimethyl ether into the reaction mixture.

-

With vigorous stirring, add 28.4 g of epichlorohydrin dropwise over a period of 15 minutes.

-

After the addition is complete, allow the mixture to stir overnight under a nitrogen atmosphere. The cooling for the condenser can be discontinued (B1498344) after 2-3 hours.

-

The product crystallizes from the solution. Replace the stirrer with a filter stick and remove the supernatant liquid under a positive pressure of nitrogen.

-

Wash the crystalline product with two 100-mL portions of anhydrous dichloromethane, followed by two 100-mL portions of anhydrous diethyl ether.

-

Dry the resulting white, crystalline salt by passing a stream of dry nitrogen over it until the odor of ether is no longer detectable.

-

The yield is typically 28–29 g (around 75%). The product should be stored in a desiccator at -20°C.[1]

Synthesis of this compound Tetrafluoroborate

This procedure involves the reaction of boron trifluoride etherate and epichlorohydrin in diethyl ether.[15][19]

Reagents:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled: 284 g (2.00 moles)

-

Diethyl ether (Et₂O), sodium-dried: 500 mL

-

Epichlorohydrin, freshly distilled: 140 g (1.51 moles)

Procedure:

-

Set up a 2-L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.

-

Charge the flask with 500 mL of sodium-dried diethyl ether and 284 g of freshly distilled boron trifluoride etherate.

-

Add 140 g of epichlorohydrin dropwise to the stirred solution at a rate sufficient to maintain a gentle reflux (this typically takes about 1 hour).

-

After the addition is complete, continue to reflux the mixture for an additional hour.

-

Allow the mixture to cool and stand at room temperature overnight. A crystalline mass of the product will form.

-

Using a filter stick, withdraw the supernatant ether from the crystals under a nitrogen atmosphere to prevent exposure to moisture.

-

Wash the crystalline product with three 500-mL portions of sodium-dried diethyl ether.

-

Transfer the flask to a dry box. Collect the this compound tetrafluoroborate on a sintered-glass filter, and bottle the product under a stream of dry nitrogen.

-

The yield of the colorless, crystalline product is 244–272 g (85–95%). The salt is very hygroscopic and should be stored in a tightly sealed container at 0–5°C and used within a few days.[15]

Visualized Workflows and Relationships

Caption: Experimental workflow for a typical trialkyloxonium salt synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 3. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. Meerwein’s salt | Semantic Scholar [semanticscholar.org]

- 5. This compound hexafluorophosphate | 17950-40-2 | Benchchem [benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. content.e-bookshelf.de [content.e-bookshelf.de]

- 8. rushim.ru [rushim.ru]

- 9. Superelectrophiles: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Superelectrophiles: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | C3H9BF4O | CID 2735153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Trimethyloxonium Hexafluorophosphate|Alkylating Reagent [benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Navigating the Reactive Landscape: A Technical Guide to the Stability and Solubility of Triethyloxonium Salts in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Triethyloxonium salts, particularly the tetrafluoroborate (B81430) salt often referred to as Meerwein's reagent, are powerful ethylating agents widely employed in organic synthesis. Their high reactivity, however, necessitates a thorough understanding of their stability and solubility profiles to ensure safe handling, optimal reaction conditions, and reproducible results. This technical guide provides an in-depth overview of the stability and solubility of this compound salts in common organic solvents, complete with experimental protocols and key data presented for practical application in research and development.

Core Concepts: Stability and Reactivity

This compound salts are characterized by a positively charged oxygen atom, rendering them highly electrophilic and, consequently, susceptible to decomposition, primarily through hydrolysis and reaction with nucleophiles. The stability of these salts is significantly influenced by the counter-ion, moisture, temperature, and the solvent system.

Key Stability Considerations:

-

Hygroscopicity: this compound tetrafluoroborate is highly hygroscopic and reacts readily with water, leading to its decomposition into diethyl ether, ethanol, and the corresponding acid.[1][2] This necessitates handling and storage under anhydrous conditions, preferably in a dry box or under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]

-

Thermal Stability: These salts have limited shelf-life at room temperature.[1] For short-term storage, a temperature of 0–5°C is recommended, while for long-term, indefinite storage, temperatures as low as -80°C are advisable.[3] The solid salt, when prepared under vacuum, is reported to be quite stable.[5]

-

Counter-ion Effect: The nature of the counter-anion plays a crucial role in the stability of this compound salts. Salts with less nucleophilic anions, such as hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻), are generally more stable and less sensitive to decomposition compared to the tetrafluoroborate (BF₄⁻) salt.[6]

-

Solvent Effects: The choice of solvent can impact the rate of decomposition. Studies have shown that the decomposition of this compound salts in solution, such as methylene (B1212753) dichloride, is a first-order kinetic process.[5][7] The presence of ethers, including diethyl ether (often used as a stabilizer) or cyclic ethers like 1,3-dioxolan, can influence the decomposition rate.[5][7]

Solubility Profile

Table 1: Quantitative Solubility of this compound Tetrafluoroborate

| Solvent | Solubility | Appearance of Solution |

| Methylene Chloride (CH₂Cl₂) | 20 mg/mL | Clear, colorless |

Data sourced from product information sheets.[8][9][10]

Qualitative Solubility and Solvent Selection:

-

Common Solvents: this compound tetrafluoroborate is frequently used in dichloromethane (B109758) and 1,2-dichloroethane (B1671644) for alkylation reactions.[11] Chloroform has also been used as a reaction solvent.[11]

-

Comparison with Trimethyl Analog: It is noteworthy that trimethyloxonium (B1219515) tetrafluoroborate is considerably less soluble in solvents like dichloromethane and is often used as a suspension.[11] This difference in solubility can be a key consideration when choosing between methylation and ethylation reagents.

Experimental Protocols

Given the reactive and sensitive nature of this compound salts, specific handling and experimental procedures are required.

Protocol 1: General Handling and Storage of this compound Tetrafluoroborate

Objective: To ensure the integrity and reactivity of the reagent by preventing exposure to atmospheric moisture.

Materials:

-

This compound tetrafluoroborate

-

Inert atmosphere glove box or Schlenk line

-

Dry, nitrogen-flushed glassware

-

Anhydrous solvents

-

Tightly sealed storage container (e.g., screw-cap vial with a PTFE liner)

-

Low-temperature freezer (-20°C or -80°C)

Procedure:

-

Receiving and Initial Storage: Upon receipt, immediately transfer the manufacturer's container into a desiccator or a dry, inert atmosphere. For long-term storage, place the sealed container in a freezer at the recommended temperature (-20°C for short-term, -80°C for long-term).[3]

-

Dispensing: All weighing and transfer operations should be performed within a glove box under a dry, inert atmosphere. If a glove box is not available, a Schlenk line can be used to maintain an inert atmosphere over the solid during transfer.

-

Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and then cooling under a stream of dry nitrogen or in a desiccator.

-

Solvent Handling: Use only anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system.

-

Reaction Setup: Reactions should be conducted under a positive pressure of an inert gas (nitrogen or argon) using standard Schlenk techniques. Addition of the solid reagent to the reaction mixture should be done under a counter-flow of inert gas.

Protocol 2: Determination of Solubility in an Organic Solvent

Objective: To determine the approximate solubility of a this compound salt in a specific anhydrous organic solvent at a given temperature.

Materials:

-

This compound salt

-

Anhydrous organic solvent of interest

-

Small, dry, sealable vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Magnetic stirrer and stir bars

-

Analytical balance (inside a glove box)

-

Constant temperature bath or block

-

Syringes and filters (PTFE, 0.2 µm)

Procedure:

-

Preparation (in a glove box): Into a series of pre-weighed vials, add increasing, accurately weighed amounts of the this compound salt.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the anhydrous organic solvent.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the contents of the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the vials for any undissolved solid. The vial with the highest concentration that shows complete dissolution provides an initial estimate of the solubility.

-

Quantitative Analysis (Optional): For a more precise determination, carefully draw a known volume of the supernatant from a vial containing excess solid through a syringe filter.

-

The filtered solution is then carefully quenched in a known volume of a suitable solvent (e.g., water or an alcohol), and the concentration of a resulting product (e.g., fluoride (B91410) ion or a derivative) is determined by an appropriate analytical technique (e.g., ion chromatography, NMR spectroscopy with an internal standard).

Protocol 3: Monitoring Decomposition in Solution by ¹H NMR Spectroscopy

Objective: To monitor the rate of decomposition of a this compound salt in a deuterated organic solvent.

Materials:

-

This compound salt

-

Anhydrous deuterated solvent (e.g., CD₂Cl₂)

-

NMR tubes with sealable caps (B75204) (e.g., J. Young tubes)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene, stable under reaction conditions)

-

NMR spectrometer

Procedure:

-

Sample Preparation (in a glove box): Prepare a stock solution of the this compound salt of a known concentration in the anhydrous deuterated solvent. Add a known amount of the internal standard.

-

NMR Tube Filling: Transfer a precise volume of the stock solution into an NMR tube. Seal the tube securely.

-

Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the sample as soon as possible after preparation.

-

Time-Course Monitoring: Store the NMR tube at a constant temperature (e.g., room temperature or a controlled temperature bath). Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, then every few hours, then daily).

-

Data Analysis: Integrate the signals corresponding to the this compound cation (e.g., the quartet and triplet of the ethyl groups) and the internal standard. The decrease in the integral of the this compound salt relative to the constant integral of the internal standard over time can be used to determine the rate of decomposition. The appearance and increase of signals corresponding to the decomposition products (diethyl ether and ethanol) can also be monitored.

Visualizations

Decomposition Pathway of this compound Tetrafluoroborate

The primary decomposition pathway for this compound tetrafluoroborate in the presence of trace moisture is hydrolysis. In an anhydrous solution, a slower decomposition can occur, yielding diethyl ether and ethyl fluoride.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. The decomposition of this compound salts in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. The thermal decomposition of trimethyloxonium salts and its relation to the conversion of methanol into hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. This compound tetrafluoroborate manufacturers and suppliers in india [chemicalbook.com]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Triethyloxonium Cation: A Comprehensive Technical Guide on Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triethyloxonium cation, [(CH₃CH₂)₃O]⁺, is a powerful and versatile organic reagent, widely utilized in synthetic chemistry as a potent ethylating agent.[1][2] Its high reactivity stems from the positive charge on the oxygen atom, making the ethyl groups highly susceptible to nucleophilic attack. This guide provides an in-depth technical overview of the structure, bonding, and experimental characterization of the this compound cation, with a particular focus on its tetrafluoroborate (B81430) salt, commonly known as Meerwein's reagent.[2] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who employ or are interested in the applications of this important chemical entity.

Structure and Bonding

The this compound cation possesses a pyramidal geometry around the central oxygen atom, analogous to isoelectronic amines. This structure is a consequence of the sp³ hybridization of the oxygen atom, which accommodates three bonding pairs with the ethyl groups and one lone pair of electrons. The presence of this lone pair dictates the overall trigonal pyramidal shape.

While a crystal structure for this compound tetrafluoroborate has not been reported, the structure of the closely related this compound hexafluorophosphate (B91526) has been elucidated by X-ray crystallography.[2] This analysis provides the most accurate available experimental data for the geometry of the this compound cation.

Table 1: Experimental Structural Parameters for the this compound Cation (from Hexafluorophosphate Salt)

| Parameter | Value |

| Bond Angles | |

| C-O-C | 109.4°–115.5° |

| Bond Lengths | |

| Average C-O | 1.49 Å |

Data obtained from the X-ray crystal structure of this compound hexafluorophosphate.[2]

The C-O-C bond angles are slightly larger than the ideal tetrahedral angle of 109.5°, which can be attributed to the steric hindrance between the bulky ethyl groups. The C-O bond length is consistent with a single bond between carbon and a positively charged oxygen atom.

Computational studies on simpler alkyl oxonium cations, such as the methyloxonium cation, suggest a Cₛ symmetry.[3] It is expected that the this compound cation would adopt a similar, albeit less symmetrical, conformation in the gas phase.

Experimental Protocols

The synthesis of this compound tetrafluoroborate is a well-established procedure, most notably the method developed by Meerwein and co-workers.[2] The following protocol is adapted from Organic Syntheses.

Synthesis of this compound Tetrafluoroborate

This procedure involves the reaction of boron trifluoride etherate with epichlorohydrin (B41342) in diethyl ether.

Materials and Equipment:

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Diethyl ether (anhydrous)

-

Epichlorohydrin

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Inert atmosphere (e.g., dry nitrogen)

Procedure:

-

A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is flushed with dry nitrogen.

-

Anhydrous diethyl ether and boron trifluoride etherate are added to the flask.

-

Epichlorohydrin is added dropwise from the dropping funnel to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is then cooled, and the crystalline product is collected by filtration under an inert atmosphere.

-

The crystals are washed with anhydrous diethyl ether to remove any unreacted starting materials.

-

The product, this compound tetrafluoroborate, is a white crystalline solid and should be stored under anhydrous conditions, as it is highly hygroscopic.[2]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the characterization of the this compound cation. NMR spectroscopy confirms the presence of the ethyl groups and their environment, while vibrational spectroscopy would provide information about the bonding and functional groups.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the this compound cation.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group. For the analogous trimethyloxonium (B1219515) tetrafluoroborate, the methyl protons appear as a singlet at δ 4.54 ppm in liquid SO₂.[1]

Table 2: Expected NMR Spectroscopic Data for this compound Cation

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| ¹H (-CH₂) | 4.5 - 5.0 | Quartet |

| ¹H (-CH₃) | 1.5 - 2.0 | Triplet |

| ¹³C (-CH₂) | 70 - 80 | - |

| ¹³C (-CH₃) | 10 - 20 | - |

Note: These are estimated ranges based on related structures and general principles. Actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are directly related to the bond strengths and geometry. To date, detailed experimental vibrational spectra for the this compound cation are not widely reported in the literature. However, the expected characteristic vibrational modes can be predicted.

Expected Vibrational Modes:

-

C-H stretching: Vibrations of the methyl and methylene groups in the 2800-3000 cm⁻¹ region.

-

C-O stretching: Asymmetric and symmetric stretching of the C-O bonds, expected in the 1000-1200 cm⁻¹ region.

-

CH₂ and CH₃ bending: Scissoring, wagging, and twisting modes of the ethyl groups in the 1300-1500 cm⁻¹ region.

Computational chemistry could provide valuable insights into the vibrational frequencies and modes of the this compound cation.[5][6][7][8][9][10] A full theoretical calculation would be necessary to make precise assignments of the vibrational spectrum.

Reactivity and Applications

The primary utility of the this compound cation is as a powerful ethylating agent.[1][2] It readily transfers an ethyl group to a wide variety of nucleophiles, including amines, alcohols, ethers, sulfides, and amides. The driving force for this reaction is the formation of the stable diethyl ether molecule and the relief of the positive charge on the oxygen atom.

Conclusion

The this compound cation is a fundamental reagent in organic synthesis with a well-defined pyramidal structure. While a definitive crystal structure of its most common salt, this compound tetrafluoroborate, remains to be determined, structural data from its hexafluorophosphate analogue provides valuable insight into its geometry. Detailed experimental vibrational spectroscopic data is currently lacking in the literature, presenting an opportunity for further research, potentially aided by computational studies. The synthesis of this compound salts is well-documented, allowing for their preparation and use in a variety of ethylation reactions that are critical in academic and industrial research, including drug development. This guide provides a consolidated resource of the current knowledge on the structure and bonding of this important cation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. mdpi.org [mdpi.org]

- 4. This compound tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

Functional Group Compatibility with Triethyloxonium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyloxonium tetrafluoroborate (B81430) ([Et₃O]BF₄), commonly known as Meerwein's salt, is a powerful and versatile ethylating agent renowned for its ability to alkylate a wide range of nucleophiles, including those that are weakly reactive.[1][2] Its high reactivity under mild conditions makes it a valuable tool in organic synthesis, particularly in the context of complex molecule synthesis and drug development where sensitive functional groups are often present. This technical guide provides a comprehensive overview of the functional group compatibility of this compound salts, summarizing quantitative data, detailing experimental protocols, and illustrating key reaction pathways and workflows.

Introduction

Trialkyloxonium salts, particularly this compound tetrafluoroborate, are highly electrophilic compounds that readily transfer an ethyl group to a variety of substrates.[1][3] The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ethyl groups of the this compound cation, displacing a molecule of diethyl ether.[4] The mild reaction conditions, often at room temperature in inert solvents like dichloromethane, and the high yields achievable contribute to its widespread use.[5] This guide serves as a practical resource for chemists to predict the outcome of reactions involving this compound salts and to design synthetic routes that leverage its unique reactivity and selectivity.

Functional Group Compatibility and Reactivity

This compound tetrafluoroborate exhibits broad functional group compatibility, reacting with a diverse array of nucleophiles. The following sections summarize its reactivity towards common functional groups, with quantitative data on reaction yields presented where available.

Oxygen Nucleophiles

Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenols, are readily ethylated to form the corresponding ethyl ethers.[6] The reaction is generally efficient and proceeds under neutral pH conditions.[4]

Carboxylic Acids: Carboxylic acids are efficiently converted to their corresponding ethyl esters.[3] This method is particularly useful when acidic conditions for traditional Fischer esterification are not feasible.[3]

Ketones: Ketones can be O-ethylated to form vinyl ethers, which are useful synthetic intermediates.[6][7]

Amides and Lactams: Amides and lactams undergo O-alkylation to form imidate esters.[5][8] This transformation is valuable as the resulting imidates can be further converted to other functional groups. For instance, hydrolysis of the imidate salt yields an ester and an amine.[5]

Sulfoxides: Sulfoxides are O-alkylated by trialkyloxonium salts to give the corresponding alkoxysulfonium salts.[5]

Nitrogen Nucleophiles

Amines: Primary, secondary, and tertiary amines react with this compound salts to form the corresponding ethylammonium (B1618946) salts.[6] Due to the high reactivity of this compound salts, overalkylation can be a challenge with primary and secondary amines.

Anilines: Anilines and their derivatives can be N-ethylated, although the reaction can sometimes lead to a mixture of N-alkylation and O-alkylation products in the case of substrates with other nucleophilic sites.[6]

Amides and Lactams (N-Alkylation): While O-alkylation is the more common pathway, N-alkylation of amides and lactams can occur under certain conditions, particularly in the presence of acid or base.[8]

Nitriles: Nitriles are ethylated to form nitrilium ions, which are reactive intermediates that can be trapped by various nucleophiles.[9]

Sulfur Nucleophiles

Thiols: Thiols are excellent nucleophiles and react readily with this compound salts to form thioethers (sulfides).[9]

Sulfides: Sulfides can be S-ethylated to produce sulfonium (B1226848) salts.[5]

Thioamides: Similar to amides, thioamides can undergo S-alkylation to form thioimidate esters.

Data Presentation: Quantitative Yields of Ethylation Reactions

The following tables summarize the reported yields for the ethylation of various functional groups using this compound tetrafluoroborate. It is important to note that reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield.

| Functional Group | Substrate Example | Product | Yield (%) | Reference |

| Carboxylic Acid | 4-Acetoxybenzoic acid | Ethyl 4-acetoxybenzoate | 85-95 | [10] |

| Lactam (O-alkylation) | Pyrrolin-2-one derivative | 2-methoxy-5-(1-phenylmethylidene)-5H-pyrrole-3-carboxylic acid methyl ester | 40 | [11] |

| Lactam (O-alkylation) | Quinolone derivative | Methoxyquinoline derivative | High | [11] |

| Amide (O-alkylation) | N,N-Dimethylbenzamide | (O-Ethyl)-N,N-dimethylbenzimidate | Not specified | [5] |

| Aldehyde (O-alkylation) | 4-(Dimethylamino)benzaldehyde | Quinoid iminium ion | High | [6] |

Note: The reaction with the pyrrolin-2-one derivative is an O-methylation using a this compound tetrafluoroborate/1,2-dimethoxyethane (B42094) mixture, where the latter acts as the methyl source.

Experimental Protocols

General Procedure for the Ethylation of a Carboxylic Acid

This protocol is adapted from Organic Syntheses.[10]

Materials:

-

This compound tetrafluoroborate (1.1 eq)

-

Carboxylic acid (1.0 eq)

-

Dichloromethane (anhydrous)

-

Diisopropylethylamine (1.1 eq)

-

10% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a solution of the carboxylic acid in anhydrous dichloromethane, add this compound tetrafluoroborate.

-

Add diisopropylethylamine to the mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

General Procedure for the O-Alkylation of a Lactam

This protocol is adapted from a procedure for O-methylation using a this compound tetrafluoroborate/1,2-dimethoxyethane mixture.[12] For O-ethylation, 1,2-dimethoxyethane would be omitted.

Materials:

-

Lactam (1.0 eq)

-

This compound tetrafluoroborate (1.5 eq)

-

Dichloromethane or 1,2-dichloroethane (B1671644) (anhydrous)

-

Saturated aqueous potassium bicarbonate solution

Procedure:

-

To a solution or suspension of the lactam in anhydrous dichloromethane, add this compound tetrafluoroborate.

-

Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC.

-

After the reaction is complete, wash the mixture with a saturated aqueous solution of potassium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the use of this compound salts.

References

- 1. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Answered: this compound tetrafluoroborate reacts with ethanol (CH3CH2OH) to give diethyl ether (CH3CH2OCH2CH3). BF this compound tetrafluoroborate Which equation,… | bartleby [bartleby.com]

The Genesis of a Powerful Alkylating Agent: Early Research and Applications of Meerwein's Reagent

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the development of potent and selective alkylating agents has been a cornerstone of progress. Among these, the trialkyloxonium salts, commonly known as Meerwein's reagents, hold a significant place. First reported by the German chemist Hans Meerwein in the 1930s, these crystalline and highly reactive compounds, most notably triethyloxonium tetrafluoroborate (B81430) (Et₃O⁺BF₄⁻) and trimethyloxonium (B1219515) tetrafluoroborate (Me₃O⁺BF₄⁻), emerged as exceptionally powerful electrophiles.[1][2] Their ability to alkylate a wide array of weakly nucleophilic functional groups under mild conditions represented a significant advancement over the harsher methods previously available. This guide delves into the early research that led to the discovery and development of Meerwein's reagents, providing a detailed look at their synthesis, properties, and initial applications as documented in the foundational scientific literature.

Discovery and Synthesis

The seminal work on trialkyloxonium salts was published by Hans Meerwein and his colleagues in a series of papers, with the most notable being in the Journal für Praktische Chemie in 1937 and 1939.[3] They discovered that the reaction of boron trifluoride etherate with epichlorohydrin (B41342) in the presence of an excess of a dialkyl ether afforded stable, crystalline trialkyloxonium salts.[2] This method remains the basis for the most common and convenient laboratory preparations of these reagents.

Physical and Chemical Properties

Meerwein's reagents are typically colorless, crystalline solids that are highly reactive and hygroscopic.[2][4] this compound tetrafluoroborate, for instance, has a melting point of 91-92 °C (with decomposition).[2][4] They are soluble in polar organic solvents such as dichloromethane (B109758) and chloroform. The high electrophilicity of these salts stems from the positively charged oxygen atom, making the alkyl groups readily transferable to a wide range of nucleophiles.

| Reagent Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound Tetrafluoroborate | [(CH₃CH₂)₃O]⁺[BF₄]⁻ | 189.99 | 91-92 (dec.) |

| Trimethyloxonium Tetrafluoroborate | [(CH₃)₃O]⁺[BF₄]⁻ | 147.90 | 179-180 (dec.) |

Experimental Protocols

The following protocols are based on the well-established procedures published in Organic Syntheses, which are themselves refinements of Meerwein's original methods.

Synthesis of this compound Tetrafluoroborate

This procedure details the preparation of this compound tetrafluoroborate from boron trifluoride diethyl etherate and epichlorohydrin in diethyl ether.

Reagents and Equipment:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Epichlorohydrin

-

Anhydrous diethyl ether

Procedure:

-

A solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is prepared in the reaction flask under a nitrogen atmosphere.

-

Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is then allowed to stand, during which time the this compound tetrafluoroborate precipitates as a white crystalline solid.

-

The supernatant is decanted, and the crystals are washed with anhydrous diethyl ether.

-

The product is dried under a stream of dry nitrogen.

Expected Yield: 85-95%

Synthesis of Trimethyloxonium Tetrafluoroborate

This protocol outlines the synthesis of trimethyloxonium tetrafluoroborate, which follows a similar principle but uses dimethyl ether.

Reagents and Equipment:

-

A three-necked flask with a mechanical stirrer, a gas inlet tube, and a dry-ice condenser.

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Epichlorohydrin

-

Anhydrous dichloromethane

-

Dry dimethyl ether gas

Procedure:

-

Boron trifluoride diethyl etherate is dissolved in anhydrous dichloromethane in the reaction flask, cooled in an ice bath, and kept under a nitrogen atmosphere.

-

Dry dimethyl ether gas is bubbled through the solution until the desired amount has been absorbed.

-

Epichlorohydrin is then added dropwise to the vigorously stirred solution.

-

The reaction mixture is stirred overnight, allowing it to slowly warm to room temperature.

-

The precipitated trimethyloxonium tetrafluoroborate is isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Expected Yield: 92.5-96.5%

Early Applications in Organic Synthesis

The groundbreaking nature of Meerwein's reagents was their ability to alkylate a host of functional groups that were previously considered poor nucleophiles. The mild reaction conditions, often at room temperature in a non-polar solvent like dichloromethane, were a significant advantage.

Alkylation of Oxygen Nucleophiles

Meerwein's early work demonstrated the effective O-alkylation of various oxygen-containing functional groups. This included the conversion of ketones and esters to their corresponding O-alkylated salts, and the etherification of alcohols and phenols.

Alkylation of Sulfur Nucleophiles

Sulfides were also found to be excellent substrates for alkylation with Meerwein's reagents, leading to the formation of stable sulfonium (B1226848) salts.

Alkylation of Nitrogen and Other Nucleophiles

The scope of these reagents extended to the alkylation of nitriles and amides, which would react at the nitrogen or oxygen atom depending on the substrate and conditions.

| Substrate Class | Functional Group | Product Class |

| Ethers | R-O-R' | Trialkyloxonium Salts |

| Ketones | R-C(=O)-R' | O-Alkyl-ketonium Salts |

| Esters | R-C(=O)-OR' | O-Alkyl-esteronium Salts |

| Sulfides | R-S-R' | Sulfonium Salts |

| Amides | R-C(=O)-NR'₂ | O- or N-Alkylated Products |

| Nitriles | R-C≡N | N-Alkyl-nitrilium Salts |

Reaction Mechanisms and Workflows

The power of Meerwein's reagents lies in the straightforward and irreversible transfer of an alkyl group to a nucleophile.

Synthesis of Trialkyloxonium Salts

The synthesis proceeds through the initial formation of a complex between boron trifluoride and epichlorohydrin, which is then opened by a nucleophilic attack from the dialkyl ether. A subsequent reaction with another ether molecule leads to the stable trialkyloxonium salt.

References

Understanding the Electrophilicity of Oxonium Ions: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrophilicity of oxonium ions, crucial reactive intermediates in a vast array of chemical transformations. Understanding their structure, stability, and reactivity is paramount for professionals in organic synthesis and drug development, where these species often play a pivotal role in key reaction mechanisms such as glycosylation and ether cleavage. This guide details the factors governing their electrophilic character, presents quantitative data for comparative analysis, outlines experimental protocols for their study, and visualizes key concepts through detailed diagrams.

Core Concepts of Oxonium Ion Electrophilicity

An oxonium ion is a cation featuring an oxygen atom with three covalent bonds, resulting in a formal positive charge on the oxygen.[1][2] This positive charge renders the oxygen atom and, by extension, the adjacent carbon atoms, highly electrophilic and susceptible to attack by nucleophiles.[3] Oxonium ions are typically transient intermediates, formed by the protonation or alkylation of alcohols, ethers, or carbonyl compounds.[1][4]

The electrophilicity of an oxonium ion is not a static property but is influenced by a confluence of structural and environmental factors. Key determinants include:

-

Substitution: The nature of the substituents on the oxygen and adjacent carbons significantly impacts stability and reactivity. Electron-donating groups can stabilize the positive charge, reducing electrophilicity, while electron-withdrawing groups enhance it.

-

Steric Hindrance: Bulky substituents around the electrophilic center can impede the approach of nucleophiles, thereby decreasing the reaction rate.

-

Counterion: The nature of the counterion can influence the stability and reactivity of the oxonium ion.[5] Non-nucleophilic, weakly coordinating counterions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluoroantimonate (SbF₆⁻) are often used to isolate and study highly reactive oxonium ions.[6]

-

Solvent: The polarity and nucleophilicity of the solvent can affect the stability of the oxonium ion and the reaction pathway.

The interplay of these factors dictates the kinetic and thermodynamic parameters of reactions involving oxonium ions.

Diagram 1: Factors Influencing Oxonium Ion Electrophilicity

Caption: Logical relationships between factors influencing oxonium ion electrophilicity.

Quantitative Assessment of Electrophilicity

The electrophilicity of oxonium ions can be quantified through various parameters, including pKa values and Mayr's electrophilicity parameters (E). These values provide a basis for comparing the reactivity of different oxonium ions.

Acidity (pKa) of Oxonium Ions

The pKa of a protonated alcohol or ether provides a measure of its acidity and, conversely, the stability of the corresponding oxonium ion. A more negative pKa indicates a stronger acid and a more reactive oxonium ion.

| Oxonium Ion Species | General Structure | Approximate pKa Range | Reference(s) |

| Hydronium Ion | H₃O⁺ | -1.74 | [7] |

| Protonated Alcohols (Primary) | RCH₂OH₂⁺ | -2 to -3 | [8] |

| Protonated Ethers | R₂OH⁺ | -2 to -4 | [8] |

| Protonated Carbonyls | R₂C=OH⁺ | -6 to -8 | [8] |

Note: pKa values can vary depending on the specific structure and the solvent system.

Mayr's Electrophilicity Parameters (E)

Mayr's electrophilicity scale provides a more direct measure of the kinetic electrophilicity of a species. The electrophilicity parameter, E, is determined from the rates of reaction with a series of standard nucleophiles. Higher E values correspond to greater electrophilicity.

| Carboxonium Ion | Structure | Electrophilicity Parameter (E) | Reference(s) |

| Methoxy(phenyl)methylium ion | C₆H₅CH(OCH₃)⁺ | +2.97 | [3] |

| Methoxy(4-methoxyphenyl)methylium ion | 4-CH₃OC₆H₄CH(OCH₃)⁺ | +0.14 | [3] |

| Bis(4-methoxyphenyl)methylium ion (for comparison) | (4-CH₃OC₆H₄)₂CH⁺ | +5.90 |

Note: Data for a wider range of oxonium ions can be found in Mayr's database of reactivity parameters.[1][9]

Key Reactions Involving Oxonium Ions

Oxonium ions are key intermediates in numerous organic reactions. Their high electrophilicity drives reactions with a wide range of nucleophiles.

O-Glycosylation: A Pivotal Reaction in Drug Development

The formation of glycosidic bonds is a fundamental process in the synthesis of glycoconjugates, which are crucial in many biological processes and are a major class of therapeutics. O-glycosylation reactions often proceed through an oxonium or acyloxonium ion intermediate. The stereochemical outcome of the glycosylation is highly dependent on the nature of the protecting groups on the glycosyl donor and the reaction conditions.

Diagram 2: O-Glycosylation Signaling Pathway

Caption: Simplified pathway of O-glycosylation involving oxonium and acyloxonium intermediates.

Experimental Protocols for Studying Oxonium Ions

The high reactivity and transient nature of many oxonium ions necessitate specialized experimental techniques for their characterization and the study of their reactivity.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR is a powerful tool for the direct observation and characterization of reactive intermediates like oxonium ions.[10] By significantly slowing down reaction rates, the lifetime of these species can be extended, allowing for their structural elucidation.

Protocol for Low-Temperature NMR Characterization of an Oxonium Ion:

-

Sample Preparation (under inert atmosphere for sensitive species):

-

Use a J. Young NMR tube or a flame-sealed tube to ensure an airtight environment.[3]

-

Dissolve the precursor to the oxonium ion (e.g., an alkyl halide) in a deuterated solvent with a low freezing point (e.g., CD₂Cl₂, SO₂ClF). The solvent must be rigorously dried and degassed.[1][3]

-

Cool the sample to the desired low temperature (e.g., -78 °C) in the NMR probe.[10]

-

-

Generation of the Oxonium Ion:

-

Inject a pre-cooled solution of the activating agent (e.g., a silver salt like AgSbF₆) into the NMR tube while it is in the probe.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H, ¹³C, and other relevant NMR spectra (e.g., ¹⁹F if applicable) at the low temperature.

-

Monitor the reaction progress over time by acquiring spectra at regular intervals.

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and peak integrations to confirm the structure of the oxonium ion.

-

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural assignment.

-

Diagram 3: Experimental Workflow for Low-Temperature NMR

Caption: Workflow for the characterization of oxonium ions by low-temperature NMR.

Mass Spectrometry for Glycopeptide Analysis

Mass spectrometry is an indispensable tool in drug development for the characterization of glycoproteins. The fragmentation of glycopeptides in the mass spectrometer often generates diagnostic oxonium ions, which can be used to identify and quantify the glycan structures present.[11][12][13]

Protocol for Data-Independent Oxonium Ion Profiling of Glycopeptides:

-

Sample Preparation:

-

Digest the glycoprotein (B1211001) sample with a protease (e.g., trypsin) to generate a mixture of peptides and glycopeptides.

-

The resulting peptide mixture can be directly analyzed or subjected to an enrichment step for glycopeptides.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

-

Separate the peptide mixture using reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer capable of data-independent acquisition (DIA).

-

During DIA, all ions within a specified m/z range are fragmented, ensuring that fragmentation data is collected for all glycopeptides.

-

-

Data Analysis:

-

Extract the ion chromatograms for characteristic oxonium ions (e.g., m/z 204.087 for HexNAc, m/z 366.140 for Hex-HexNAc).[11]

-

The presence of these oxonium ions at a specific retention time indicates the elution of a glycopeptide.

-

The precursor mass of the glycopeptide can be determined from the corresponding MS1 spectrum.

-

The fragmentation spectrum can be further analyzed to determine the peptide sequence and the structure of the attached glycan.

-

This in-depth guide provides a foundational understanding of the electrophilicity of oxonium ions, equipping researchers, scientists, and drug development professionals with the knowledge to better predict and control reactions involving these important intermediates. The presented quantitative data, experimental protocols, and visual diagrams serve as a practical resource for the design and interpretation of experiments in this critical area of chemistry.

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organomation.com [organomation.com]

- 4. researchgate.net [researchgate.net]

- 5. Graphviz [graphviz.org]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 11. Data-independent oxonium ion profiling of multi-glycosylated biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxonium Ion Guided Analysis of Quantitative Proteomics Data Reveals Site-Specific O-Glycosylation of Anterior Gradient Protein 2 (AGR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxonium ion scanning mass spectrometry for large-scale plasma glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety protocols for handling Triethyloxonium tetrafluoroborate

An In-depth Technical Guide to the Safe Handling of Triethyloxonium Tetrafluoroborate (B81430)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment, comprehensive safety training, or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for your specific product and adhere to all institutional and regulatory safety protocols.

Introduction

This compound tetrafluoroborate, often referred to as Meerwein's reagent, is a powerful and versatile ethylating agent widely used in organic synthesis.[1][2] Its high reactivity makes it invaluable for reactions that are otherwise challenging, such as the ethylation of weakly nucleophilic functional groups under mild conditions.[2][3] However, this high reactivity also necessitates stringent safety protocols to mitigate the significant hazards it presents. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required when working with this compound.

Compound Identification and Properties

Understanding the fundamental properties of this compound tetrafluoroborate is the first step in ensuring its safe handling.

Table 1: Physical and Chemical Properties of this compound Tetrafluoroborate

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅BF₄O | [4][5] |

| Molecular Weight | 189.99 g/mol | [1][4] |

| Appearance | White crystalline solid | [3][6] |

| Melting Point | 91-92 °C (decomposes) | [1][7] |

| Density | 1.328 g/mL at 25 °C | [8][9] |

| Solubility | Soluble in dichloromethane; Reacts violently with water. | [1][9][10][11] |

| Stability | Moisture-sensitive; hygroscopic.[4][7][12] Degrades on contact with water.[1] |

Hazard Identification and Classification

This compound tetrafluoroborate is classified as a hazardous substance and requires careful handling due to its multiple risk factors.[12][13] It is a flammable solid, highly corrosive, and reacts violently with water.[5][12]

Table 2: Hazard Identification

| Hazard Classification | Description | GHS Pictogram | Precautionary Codes (Selected) |

| Flammable Solids | Category 1. Flammable solid that burns and propagates flame easily.[12][13] | 🔥 | P210: Keep away from heat/sparks/open flames.[14] |

| Skin Corrosion/Irritation | Category 1B. Causes severe skin burns and eye damage.[12][15] | corrosive | P280: Wear protective gloves/clothing/eye protection.[14] |

| Serious Eye Damage | Category 1. Causes serious, potentially irreversible eye damage.[12][13] | corrosive | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| Hazards not otherwise classified | Reacts violently with water.[5][9] Moisture sensitive.[12] | EUH014: Reacts violently with water.[9] |

NFPA 704 Diamond: (As found on representative SDS)[14]

-

Health (Blue): 3

-

Flammability (Red): 3

-

Instability (Yellow): 2

-

Special (White): W (Reacts with water)

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory to prevent personal exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Detailed PPE Protocol

-

Eye and Face Protection:

-

Skin and Body Protection:

-

Gloves: Wear chemical-resistant gloves tested to EN 374 (Europe) or F739 (US) standards.[13] Due to the corrosive nature of the reagent, select gloves with a high protection class (breakthrough time >240 minutes).[13] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[14][16] Dispose of contaminated gloves immediately.[14]

-

Lab Coat: A flame-resistant lab coat is required.

-

Additional Protection: Wear impervious protective clothing and safety footwear.[10][13] For large-scale operations or spill response, full chemical-resistant suits may be necessary.

-

-

Respiratory Protection:

-

All handling of solid this compound tetrafluoroborate must be conducted in a certified chemical fume hood to avoid inhalation of dust.[4][6]

-

If a risk assessment indicates potential for exposure above established limits or during emergency spill response, a full-face particle respirator (type N100 US or P3 EU) or a self-contained breathing apparatus (SCBA) must be used.[14]

-

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and degradation of the reagent.

Detailed Handling Protocol

-

Preparation:

-

Designate a specific area within a chemical fume hood for handling the reagent.

-

Ensure the fume hood is functioning correctly.

-

Remove all flammable materials and water sources from the immediate work area.

-

Assemble all necessary glassware and equipment, ensuring it is rigorously dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[17]

-

-

Dispensing:

-

Reaction Quenching:

-

Unreacted this compound tetrafluoroborate must be quenched carefully. A common method is the slow, controlled addition of a primary or secondary amine (like triethylamine) or an alcohol (like isopropanol (B130326) or ethanol) at a reduced temperature. Do not quench with water.

-

-

Post-Handling:

Storage Protocol

-

Store in a tightly sealed container in a freezer, typically between 2-8°C.[9][11][14]

-

The storage area should be a designated corrosives and flammables area, separate from incompatible materials.[4]

-

Store under an inert gas like nitrogen or argon to prevent moisture contact.[14][16]

-

Never allow the product to come into contact with water during storage.[14]

-

Avoid physical damage to containers and check them regularly for leaks.[13]

Emergency Procedures

Immediate and appropriate action is required in the event of an exposure or spill.

First Aid Measures

Hydrofluoric (HF) acid burns require specialized first aid due to the penetration of the fluoride (B91410) ion, which can cause severe tissue damage and systemic toxicity.[14] Symptoms may be delayed.[14]

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[12][13] Seek immediate and urgent medical attention.[12]

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if available.[13][18]

-

While flushing, remove all contaminated clothing and shoes.[12][18]

-

After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[13][14] Continue applying the gel until the burning sensation ceases.[13]

-

Seek immediate medical attention.[14]

-

-

Inhalation:

-

Ingestion:

Detailed Spill Response Protocol

-

Minor Spills (Solid):

-

Alert personnel in the immediate area.

-

Remove all sources of ignition.[13]

-

Wearing appropriate PPE (including respiratory protection), clean up the spill immediately.[13][18]

-

Use a clean, non-sparking shovel to carefully place the material into a clean, dry, labeled container and cover it loosely.[13][18]

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Major Spills:

-

Evacuate all personnel from the area and move upwind.[13][18]

-

Alert emergency responders and inform them of the location and nature of the hazard.[13][18]

-

Only personnel with specialized training and appropriate full-body protective clothing and SCBA should enter the area.[13]

-

Contain the spill using sand, earth, or vermiculite. Do not use water or combustible materials.[18]

-

Prevent the spill from entering drains or waterways.[13][14]

-

Waste Disposal

All waste must be handled as hazardous waste in strict accordance with local, state, and federal regulations.[13]

-

Collect waste material in original or approved, labeled containers.[14]

-

Do not mix with other waste.[14]

-

A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber to neutralize acidic gases like HF.[14]

Visual Workflow Guides

The following diagrams illustrate key safety workflows for handling this compound tetrafluoroborate.

Caption: A stepwise workflow for the safe handling of this compound tetrafluoroborate.

Caption: Decision-making and action steps for responding to a chemical spill.

Caption: A guide for immediate first aid response following different types of exposure.

References

- 1. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

- 9. This compound tetra-fluoroborate, CAS No. 368-39-8 - iChemical [ichemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. This compound tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. reddit.com [reddit.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. This compound tetrafluoroborate(368-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Ethylation of Lactams using Triethyloxonium Tetrafluoroborate

Abstract

This document provides a comprehensive guide for the O-ethylation of lactams to form O-ethyl lactim ethers using triethyloxonium tetrafluoroborate (B81430), commonly known as Meerwein's salt. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The procedure detailed herein is a powerful and widely applicable method for the modification of lactams, which are key structural motifs in many pharmaceuticals and bioactive molecules. This document includes detailed experimental procedures, safety precautions, reaction mechanisms, and quantitative data for the ethylation of various common lactams.

Introduction

Lactams are cyclic amides that are prevalent in a vast array of natural products and synthetic compounds with significant biological activity. The chemical modification of the lactam moiety is a crucial strategy in medicinal chemistry for modulating the pharmacological properties of these molecules. One such modification is the O-alkylation of the lactam to form the corresponding lactim ether.

This compound tetrafluoroborate (Et₃O⁺BF₄⁻), or Meerwein's salt, is a potent and versatile electrophilic ethylating agent.[1] It is particularly effective for the alkylation of weakly nucleophilic functional groups, such as the carbonyl oxygen of a lactam.[2][3] The reaction proceeds under mild conditions, typically at room temperature in an inert solvent, to afford the O-ethyl lactim ether in good yield. These resulting imino ethers are valuable synthetic intermediates that can undergo a variety of subsequent transformations.

This application note provides a standardized protocol for the ethylation of common lactams, including 2-pyrrolidinone, 2-piperidone, and ε-caprolactam, using this compound tetrafluoroborate.

Safety and Handling

This compound tetrafluoroborate is a corrosive, toxic, and moisture-sensitive reagent that must be handled with care in a controlled laboratory environment.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling Meerwein's salt.

-

Inert Atmosphere: this compound tetrafluoroborate is highly hygroscopic and will readily hydrolyze upon contact with atmospheric moisture.[1] All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.

-

Storage: The reagent should be stored in a tightly sealed container at low temperatures (typically 2-8 °C) under an inert atmosphere.[2]

-

Work Area: All procedures should be conducted in a well-ventilated fume hood.

-

Quenching: Any residual reagent on spatulas or weighing paper should be quenched carefully with a suitable alcohol (e.g., isopropanol (B130326) or ethanol) before disposal.

Reaction Mechanism and Workflow

The ethylation of a lactam with this compound tetrafluoroborate proceeds via a direct O-alkylation of the amide carbonyl oxygen. The lactam acts as a nucleophile, attacking the electrophilic ethyl group of the this compound cation. This results in the formation of a positively charged O-ethyl lactim ether intermediate, with the tetrafluoroborate anion as the counter-ion. Subsequent workup neutralizes the salt and isolates the O-ethyl lactim ether product.

Reaction Mechanism

Caption: General reaction mechanism for the O-ethylation of a lactam.

Experimental Workflow

Caption: A typical workflow for the ethylation of lactams.

Experimental Protocol

This protocol describes a general procedure for the ethylation of lactams on a 10 mmol scale. The procedure should be adapted based on the specific lactam substrate and the desired scale of the reaction.

Materials:

-

Lactam (e.g., 2-pyrrolidinone, 2-piperidone, or ε-caprolactam)

-

This compound tetrafluoroborate (Meerwein's salt)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Separatory funnel

Procedure:

-

Preparation: Under an inert atmosphere of nitrogen or argon, add the lactam (10.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the lactam is completely dissolved.

-

Addition of Meerwein's Salt: In a single portion, add this compound tetrafluoroborate (12.0 mmol, 1.2 equivalents) to the stirred solution. A slight exotherm may be observed.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times will vary depending on the lactam substrate (see Table 1).

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 10-15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude O-ethyl lactim ether by vacuum distillation or silica (B1680970) gel column chromatography to yield the pure product.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the ethylation of several common lactams using the protocol described above.

| Lactam Substrate | Molecular Weight ( g/mol ) | Reaction Time (h) | Product | Molecular Weight ( g/mol ) | Isolated Yield (%) |

| 2-Pyrrolidinone | 85.11 | 12 | 2-Ethoxy-1-pyrroline | 113.16 | 75-85 |

| 2-Piperidone | 99.13 | 16 | 2-Ethoxy-3,4,5,6-tetrahydropyridine | 127.19 | 70-80 |

| ε-Caprolactam | 113.16 | 24 | 7-Ethoxy-3,4,5,6-tetrahydro-2H-azepine | 141.21 | 80-90 |

Note: Yields are based on literature precedents and may vary depending on the precise reaction conditions and purification methods.

Conclusion

The ethylation of lactams using this compound tetrafluoroborate is a reliable and high-yielding method for the synthesis of O-ethyl lactim ethers. The mild reaction conditions and broad substrate scope make this protocol a valuable tool for synthetic and medicinal chemists. Proper handling of the moisture-sensitive and corrosive Meerwein's salt under an inert atmosphere is critical for the success and safety of the reaction. The resulting O-ethyl lactim ethers can be used as versatile intermediates for the synthesis of more complex molecules.

References

Application Notes and Protocols: Synthesis of Orthoesters using Meerwein's Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction